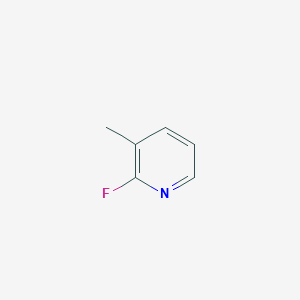

2-Fluoro-3-methylpyridine

Description

Significance of Fluorinated Pyridine (B92270) Derivatives in Contemporary Organic and Medicinal Chemistry

The introduction of fluorine atoms into organic molecules, particularly heterocyclic structures like pyridine, has a profound impact on their chemical and biological properties. rsc.org Fluorinated pyridine derivatives are crucial in the pharmaceutical and agrochemical industries. chemeurope.comuni-muenster.de The inclusion of fluorine can enhance a molecule's lipophilicity, which may improve its ability to cross biological membranes, and its metabolic stability, leading to better bioavailability and a longer duration of action. rsc.orgontosight.ai

The strong electron-withdrawing nature of fluorine alters the electronic environment of the pyridine ring, influencing the compound's reactivity and its interactions with biological targets such as enzymes or receptors. This modification is a key strategy in drug design. For instance, fluorinated pyridine scaffolds are found in drugs targeting a range of conditions, from neurological disorders to inflammatory diseases and cancer. chemimpex.comnih.gov Research has shown that fluorinated derivatives can exhibit high affinity and selectivity for specific biological targets, such as the cannabinoid type 2 (CB2) receptor, which is implicated in neuroinflammatory processes. nih.gov

2-Fluoro-3-methylpyridine as a Pivotal Building Block and Versatile Intermediate in Chemical Synthesis

This compound serves as a highly versatile building block in organic synthesis, prized for its unique reactivity profile. The fluorine atom at the 2-position significantly increases the electrophilicity of the adjacent carbon atom, making it susceptible to nucleophilic substitution reactions. This enhanced reactivity allows for the efficient synthesis of a diverse array of substituted pyridine derivatives.

Its utility is demonstrated in its application as a key intermediate in the production of complex, biologically active molecules for the pharmaceutical and agricultural sectors. chemimpex.com Researchers utilize this compound to create novel compounds with potential therapeutic applications. For example, it has been used in the synthesis of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors and derivatives that exhibit promising anticancer activity. Furthermore, it is a reactant in the one-pot synthesis of 7-azaindoles and 7-azaindolines, which are important core structures in many natural products and pharmaceuticals. rsc.org

The compound can participate in various chemical transformations, including:

Substitution Reactions: The fluorine atom can be displaced by other functional groups.

Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecular architectures.

Oxidation: The methyl group or the ring itself can be oxidized to introduce new functionalities, such as in the formation of 2-fluoronicotinic acid. chemicalbook.com

Historical Context and Evolution of Research on this compound

Research into this compound has evolved from fundamental synthesis and characterization to its application in complex molecular design. One of the classical and most direct methods for its preparation is the Balz-Schiemann reaction, which involves the diazotization of 2-amino-3-methylpyridine (B33374) followed by fluorination. Another established synthetic route involves the halogen exchange of 2-bromo-3-methylpyridine (B184072) using a fluoride (B91410) source like potassium fluoride.

Early studies focused on understanding its fundamental chemical properties and reactivity. For instance, researchers have used double and triple resonance techniques to study the long-range coupling constants of the molecule. lookchem.comchemicalbook.com Over time, the focus has shifted towards harnessing its unique reactivity for synthetic purposes. The development of new synthetic methods, such as the alkali-amide controlled selective synthesis of azaindoles and azaindolines from this compound, highlights the ongoing innovation in its application. rsc.org More recent research explores its role in creating sophisticated molecules for specific biological targets, such as radioligands for positron emission tomography (PET) imaging, demonstrating its continued relevance in cutting-edge chemical research. nih.govnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGXUFPYCAWEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287568 | |

| Record name | 2-Fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2369-18-8 | |

| Record name | 2-Fluoro-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2369-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51591 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002369188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2369-18-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Fluoro 3 Methylpyridine

Strategies for the Preparation of 2-Fluoro-3-methylpyridine and its Functionalized Derivatives

The synthesis of this compound and its subsequent functionalization are pivotal for its use in broader synthetic campaigns. Various classical and modern techniques have been developed to achieve these goals with high efficiency and selectivity.

Classical and Modern Fluorination Approaches for Pyridine (B92270) Rings

The introduction of a fluorine atom onto a pyridine ring can be accomplished through several methods. A traditional and direct route is the Balz-Schiemann reaction, which involves the diazotization of an amino group, in this case on 2-amino-3-methylpyridine (B33374), followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source like fluoroboric acid (HBF₄). lookchem.com This two-step process, while effective, requires careful control of the reaction conditions due to the reactive nature of the diazonium intermediate.

Modern approaches to fluorination offer milder conditions and broader applicability. For instance, site-selective fluorination of a carbon-hydrogen bond adjacent to the nitrogen in pyridines can be achieved using silver(II) fluoride at ambient temperature. researchgate.net This method provides a direct and efficient way to introduce fluorine with high regioselectivity. Another modern technique involves nucleophilic fluorination, where a leaving group on the pyridine ring is displaced by a fluoride ion. Reagents like potassium fluoride (KF) are commonly used for this purpose, often in the presence of a phase-transfer catalyst or in a high-boiling solvent. usgs.gov

Electrochemical fluorination represents another avenue, particularly for producing perfluorinated derivatives. While this method can lead to extensive fluorination of the pyridine ring and alkyl substituents, the yields can be influenced by the position and number of these substituents. rsc.org

Regioselective Synthesis and Functionalization Protocols

Once the this compound core is synthesized, further functionalization often requires precise control over the position of subsequent chemical modifications. Regioselective metalation is a powerful tool for achieving this. Directed ortho-lithiation, using strong bases like lithium diisopropylamide (LDA), allows for the deprotonation of the pyridine ring at a specific position, which can then be quenched with an electrophile to introduce a new functional group. researchgate.netacs.org The regioselectivity of this process can be controlled by the presence of directing groups on the pyridine ring. researchgate.netacs.org

For example, the presence of a chlorine atom can act as a directing group, facilitating metalation at an adjacent position. researchgate.netacs.org Similarly, a trimethylsilyl (B98337) group can be used as a blocking group to prevent reaction at a particular site, thereby directing functionalization to other vacant positions. researchgate.netacs.org These strategies have been successfully employed to achieve "regioexhaustive substitution," where every available position on a fluoropyridine ring can be selectively functionalized. researchgate.netacs.org

Continuous-flow methods have also been developed for the regioselective arylation of fluoropyridines, involving a sequence of metalation, zincation, and Negishi cross-coupling. researchgate.net This technique allows for precise temperature control and can lead to high yields of functionalized products in short reaction times. researchgate.net

Halogen Exchange Reactions for Diversification

Halogen exchange, or "halex," reactions provide a valuable method for diversifying the functionality of this compound and other halopyridines. In these reactions, a halogen atom is replaced by another, often to modulate the reactivity of the substrate for subsequent transformations. For instance, a chlorine or bromine atom at the 2-position of a pyridine ring can be exchanged for fluorine using potassium fluoride, with the reaction rate being faster for the bromo derivative. usgs.gov

The reactivity of halogens in these exchange reactions is dependent on their position on the pyridine ring. Halogens at the α-position (adjacent to the nitrogen) are generally more reactive towards nucleophilic substitution than those at other positions. usgs.govthieme-connect.com Silyl-mediated halogen exchange reactions, using reagents like bromotrimethylsilane (B50905) or in situ generated iodotrimethylsilane, have also been developed to convert 2-chloropyridines to their bromo or iodo counterparts. epfl.ch These reactions are often regioselective, with exchange occurring preferentially at the 2-position. epfl.ch The use of catalysts, such as quaternary ammonium (B1175870) salts or crown ethers, can facilitate these exchange reactions, which are typically carried out in aprotic solvents at elevated temperatures. google.com

Complex Organic Reactions Employing this compound as a Substrate

The unique reactivity of this compound makes it a valuable substrate in a variety of complex organic reactions, enabling the construction of intricate molecular architectures.

Chemo- and Regioselective Carbon-Carbon and Carbon-Nitrogen Bond Formations

The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the ring towards nucleophilic aromatic substitution (SNAr), facilitating the formation of new carbon-carbon and carbon-nitrogen bonds. The fluoride ion is an excellent leaving group in these reactions, often leading to faster reaction rates compared to other halopyridines. nih.gov

A variety of nucleophiles, including those derived from alcohols, phenols, amines, amides, and thiols, can displace the fluorine atom under relatively mild conditions. nih.gov This allows for the late-stage functionalization of complex molecules containing the 2-fluoropyridine (B1216828) moiety. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also widely used to form carbon-carbon bonds with this compound derivatives. rsc.org For example, this compound-5-boronic acid can be coupled with various aryl halides to introduce new aryl groups onto the pyridine ring. sigmaaldrich.com

A particularly elegant application of this compound is in the alkali-amide controlled domino reactions for the selective synthesis of 7-azaindoles and 7-azaindolines. nsf.govrsc.orgrsc.org These heterocyclic scaffolds are important pharmacophores found in numerous bioactive compounds. nsf.govsioc-journal.cn

In a novel one-pot method, this compound reacts with an arylaldehyde in the presence of an alkali amide base to selectively form either the 7-azaindole (B17877) or the 7-azaindoline. nsf.govrsc.orgrsc.org The chemoselectivity of this reaction is remarkably dependent on the counterion of the alkali amide. nsf.govrsc.orgrsc.org When lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) is used, the reaction yields the 7-azaindoline. nsf.govrsc.orgrsc.org Conversely, employing potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) leads to the formation of the 7-azaindole. nsf.govrsc.orgrsc.org

The proposed mechanism for the formation of the 7-azaindoline involves the deprotonation of the methyl group of this compound by LiN(SiMe₃)₂ to form a reactive intermediate. nsf.govrsc.org This intermediate then attacks an in-situ generated imine (formed from the aldehyde and LiN(SiMe₃)₂) to create a new carbon-carbon bond. nsf.govrsc.org Subsequent intramolecular nucleophilic aromatic substitution (SNAr), where the nitrogen attacks the carbon bearing the fluorine, results in ring closure to furnish the 7-azaindoline product. nsf.govrsc.org This tandem C-N and C-C bond formation provides an efficient and economical route to these valuable heterocyclic systems. nsf.gov

This selective synthesis highlights the sophisticated control that can be exerted over reaction pathways by simply changing the metal counterion in the base, offering a powerful tool for the targeted synthesis of complex molecules.

Chichibabin Cyclization and Related Heterocycle Formations

The Chichibabin reaction, a classic method for pyridine synthesis, has been adapted for the construction of more complex heterocyclic systems starting from this compound. wikipedia.orgresearchgate.net Research has demonstrated the lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline (another name for this compound) with benzonitrile (B105546) to yield 2-phenyl-7-azaindole. acs.orgnih.gov This transformation proceeds through a Chichibabin-type cyclization. The reaction is noted to be complex due to the facile dimerization of the starting picoline and the addition of LDA to benzonitrile. acs.orgnih.gov However, these adducts can re-enter the reaction pathway to form the desired 7-azaindole. acs.org

In a related synthetic strategy, domino reactions of this compound with aldehydes have been developed to selectively synthesize 7-azaindoles and 7-azaindolines. rsc.orgresearchgate.net The chemoselectivity of this one-pot method is controlled by the choice of the alkali-amide base. The use of lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) favors the formation of 7-azaindolines, while potassium bis(trimethylsilyl)amide (KN(SiMe3)2) leads to 7-azaindoles. rsc.org This methodology offers a streamlined approach, avoiding the need for stoichiometric oxidants that were required in previous methods. rsc.org Mechanistic studies suggest that the reaction proceeds via deprotonation of the methyl group of this compound, followed by a series of addition and cyclization steps. rsc.orgrsc.org

Table 1: Base-Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline Derivatives

| Entry | Base | Product | Yield (%) |

| 1 | KN(SiMe3)2 | 7-Azaindole | 56 |

| 2 | NaN(SiMe3)2 | 7-Azaindole | 45 |

| 3 | LiN(SiMe3)2 | 7-Azaindoline | 18 |

| 4 | LiN(SiMe3)2 (4 equiv) | 7-Azaindoline | 85 (gram scale) |

| 5 | KN(SiMe3)2/LiN(SiMe3)2 | 7-Azaindole | 70 (gram scale) |

| Data sourced from a study on the alkali-amide controlled selective synthesis through domino reactions of this compound and aldehydes. rsc.org |

Cross-Coupling Methodologies: Suzuki-Miyaura and Other Metal-Catalyzed Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound. eie.grokayama-u.ac.jp The Suzuki-Miyaura coupling, in particular, has been effectively utilized. For instance, the synthesis of 2-fluoro-3-methyl-5-(pyridin-3-yl)pyridine (B3346616) is achieved through the Suzuki-Miyaura coupling of 5-bromo-2-fluoro-3-methylpyridine (B1280754) with pyridin-3-ylboronic acid. vulcanchem.com This highlights the ability to selectively functionalize other positions on the pyridine ring while the 2-fluoro-3-methyl moiety remains intact.

Furthermore, one-pot Suzuki-Miyaura cross-coupling reactions have been developed for the synthesis of C3,C6-diaryl 7-azaindoles, starting from precursors derived from this compound. acs.org This approach allows for the sequential installation of different aryl groups at the C3 and C6 positions of the 7-azaindole core. The reaction demonstrates good to excellent yields with various aryl boronic acids bearing both electron-donating and electron-withdrawing substituents. acs.org Other metal-catalyzed reactions, such as those involving iron, cobalt, and nickel, have also been explored for the cross-coupling of derivatives of this compound, expanding the toolkit for creating complex molecular architectures. uni-muenchen.de

Table 2: Substrate Scope of One-Pot Suzuki-Miyaura Cross-Coupling for C3,C6-Diaryl 7-Azaindoles

| Entry | C3-Aryl Boronic Acid | C6-Aryl Boronic Acid | Product Yield (%) |

| 1 | Phenylboronic acid | - | 85 |

| 2 | 4-Methylphenylboronic acid | - | 89 |

| 3 | 3-Methylphenylboronic acid | - | 93 |

| 4 | 4-Methoxyphenylboronic acid | - | 93 |

| 5 | 4-Fluorophenylboronic acid | - | 79 |

| 6 | Phenylboronic acid | 4-Methoxyphenylboronic acid | 88 |

| 7 | Phenylboronic acid | 4-Methylphenylboronic acid | 87 |

| 8 | Phenylboronic acid | 3,5-Bis(trifluoromethyl)phenylboronic acid | 53 |

| 9 | 4-Fluorophenylboronic acid | 4-Methoxyphenylboronic acid | 66 |

| Data adapted from research on the one-pot synthesis of C3,C6-diaryl 7-azaindoles. acs.org |

Nucleophilic Aromatic Substitution (SNAr) Pathways of Fluoropyridines

The fluorine atom in this compound is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, a characteristic enhanced by the electron-withdrawing nature of the pyridine nitrogen. acs.orgnih.gov This reactivity is significantly faster compared to the corresponding chloro- or bromo-pyridines. acs.orgnih.gov The reaction of 2-fluoropyridine with sodium ethoxide in ethanol, for instance, is 320 times faster than that of 2-chloropyridine. acs.orgnih.gov

The SNAr pathway allows for the introduction of a wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur. acs.orgnih.govresearchgate.net Researchers have demonstrated that various functional groups can be installed at the 2-position under relatively mild conditions, which is crucial for the late-stage functionalization of complex molecules. acs.orgnih.gov The presence of the methyl group at the 3-position can introduce some steric hindrance, potentially requiring slightly more forcing conditions compared to unsubstituted 2-fluoropyridine. researchgate.net However, the activating effect of the fluorine atom generally overcomes this hindrance.

Electrophilic Functionalizations and Additions to the Pyridine Ring

Electrophilic functionalization of the pyridine ring in this compound is influenced by the directing effects of both the fluorine and methyl substituents. The fluorine atom is a deactivating group but directs electrophiles to the para-position (C-5). The methyl group is an activating group and directs to the ortho and para positions (C-4 and C-6). The interplay of these effects, along with the inherent reactivity of the pyridine ring, dictates the regioselectivity of electrophilic attack.

Studies on the nitration of similar systems suggest that the C-5 position is the most likely site for electrophilic substitution. The electrophilic fluorination of substituted pyridines has also been investigated, with reagents like Selectfluor being employed. nih.gov While direct electrophilic fluorination of this compound itself is not extensively detailed, the principles suggest that further fluorination would likely occur at the C-5 position.

Photoredox-Mediated Transformations and Radical Chemistry

Photoredox catalysis has emerged as a powerful tool for the generation of radical species under mild conditions, enabling novel transformations of this compound and related compounds. researchgate.net While direct photoredox-mediated transformations of this compound are not extensively documented, related studies provide valuable insights. For example, photoredox-mediated coupling reactions have been used to synthesize 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl (B83357) enol ethers. nih.govacs.orgresearchgate.net This suggests the potential for engaging this compound in similar radical-based coupling processes.

Furthermore, the combination of photoredox-mediated hydrogen atom transfer (HAT) and nickel catalysis has been used for the C-H arylation of sp3 C-H bonds, where the pyridine moiety can act as a directing group. nih.gov This opens up possibilities for functionalizing the methyl group of this compound or other alkyl substituents on the pyridine ring through radical pathways. The generation of aryl radicals under photoinduced conditions is a general and powerful strategy for forming C-C and C-heteroatom bonds. researchgate.net

Mechanistic Investigations of this compound Reactivity

Influence of Fluorine and Methyl Substituents on Reaction Pathways and Selectivity

The reactivity and selectivity of this compound are intricately governed by the electronic and steric effects of the fluorine and methyl substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). researchgate.net This net electron-withdrawing character deactivates the pyridine ring towards electrophilic attack but significantly activates the C-2 position for nucleophilic aromatic substitution. acs.orgnih.gov The fluorine substituent also influences the regioselectivity of electrophilic substitutions, directing incoming electrophiles primarily to the C-5 position.

The methyl group, on the other hand, is an electron-donating group through a +I effect and hyperconjugation. This increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack and directing substitution to the C-4 and C-6 positions. msu.edu However, the steric bulk of the methyl group at the C-3 position can hinder reactions at the adjacent C-2 and C-4 positions. researchgate.net In nucleophilic aromatic substitution at the C-2 position, the ortho-methyl group can sterically impede the approach of the nucleophile. researchgate.net

The interplay of these opposing electronic and steric effects leads to a nuanced reactivity profile. For instance, in base-mediated reactions, the acidity of the methyl protons is enhanced by the adjacent electron-withdrawing fluorine atom, facilitating deprotonation and subsequent reactions at the methyl group. rsc.orgrsc.org Spectroscopic studies, including the determination of proton-proton and proton-fluorine spin-spin coupling constants, have provided further insights into the electronic structure and the through-bond and through-space interactions that dictate the reactivity of this compound. cdnsciencepub.com

Table 3: Summary of Substituent Effects on the Reactivity of this compound

| Reaction Type | Effect of Fluorine (at C-2) | Effect of Methyl (at C-3) | Resulting Reactivity/Selectivity |

| Nucleophilic Aromatic Substitution (at C-2) | Strong activation (good leaving group) | Steric hindrance | Facile substitution, rate may be modulated by nucleophile size |

| Electrophilic Aromatic Substitution | Deactivation, para-directing (to C-5) | Activation, ortho/para-directing (to C-4, C-6) | Complex regioselectivity, often favoring C-5 |

| Deprotonation of Methyl Group | Increased acidity of methyl protons | - | Favors reactions involving the methyl group as a nucleophile |

Stereochemical Outcomes and Diastereoselective Control in Derivative Synthesis

The precise control of stereochemistry is a cornerstone of modern synthetic chemistry, particularly in the creation of complex molecules with potential biological activity. In the synthesis of derivatives from this compound, achieving high levels of stereochemical control is essential for accessing specific isomers with desired properties. Research has focused on various strategies, including chemoenzymatic methods and diastereoselective reactions, to introduce chirality and control the three-dimensional arrangement of atoms in the resulting products.

One powerful strategy for achieving high enantioselectivity is the use of biocatalysis. A chemoenzymatic approach has been successfully employed for the preparation of chiral alcohols derived from picolines. nih.govresearchgate.net This method involves the initial chemical synthesis of a prochiral α-halogenated ketone from the picoline derivative, followed by an enzymatic reduction. researchgate.net The reduction of the carbonyl group is often accomplished with high stereoselectivity using alcohol dehydrogenases, such as the one from Lactobacillus kefir. nih.govresearchgate.net This enzymatic step can yield chiral alcohols with excellent enantiomeric excess (ee), often ranging from 95% to over 99%, demonstrating a robust method for generating stereodefined centers. nih.govresearchgate.net

Diastereoselective control has been demonstrated in the synthesis of N-alkenyl-2-pyridones. In a notable example, 2-chloro-3-methylpyridine (B94477) was first converted into its corresponding pyridinium (B92312) salt. acs.org Subsequent condensation of this salt with an aldehyde, promoted by a base like DBU, yielded the N-alkenyl-2-pyridone. acs.org This transformation proceeds with a high degree of diastereoselectivity, providing a reliable method for constructing specific diastereomers of these complex heterocyclic systems. acs.org

Furthermore, while primarily an example of chemoselectivity, the base-controlled selective synthesis of 7-azaindoles and 7-azaindolines from this compound highlights the profound influence of reagents on reaction outcomes. The reaction with an arylaldehyde in the presence of lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) selectively produces the 7-azaindoline, whereas using potassium bis(trimethylsilyl)amide (KN(SiMe3)2) yields the 7-azaindole. rsc.org This level of control over the reaction pathway is fundamental before stereoselective elements can be effectively introduced.

The table below summarizes key findings in the stereocontrolled synthesis of this compound derivatives.

| Reaction Type | Starting Material | Reagents/Catalyst | Product Type | Stereochemical Outcome | Ref |

| Chemoenzymatic Reduction | Picoline Derivatives | Alcohol Dehydrogenase (Lactobacillus kefir) | Chiral α-Halogenated Alcohols | 95% to >99% ee | nih.gov, researchgate.net |

| Aldehyde Condensation | 2-Chloro-3-methylpyridinium salt | DBU, Aldehyde | N-Alkenyl-2-pyridones | High Diastereoselectivity | acs.org |

| Domino Reaction | This compound | LiN(SiMe3)2 or KN(SiMe3)2, Aldehyde | 7-Azaindolines or 7-Azaindoles | High Chemoselectivity | rsc.org |

Characterization of Reactive Intermediates and Transition States

Understanding the mechanisms of chemical transformations requires the identification and characterization of transient species, such as reactive intermediates and transition states. A combination of spectroscopic analysis and computational chemistry has been instrumental in elucidating the reaction pathways involving this compound.

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, have been pivotal in identifying key intermediates in solution. In the lithium diisopropylamide (LDA)-mediated Chichibabin cyclization of 2-fluoro-3-picoline with benzonitrile to form 2-phenyl-7-azaindole, the reaction is complicated by the formation of several intermediate adducts. acs.org Detailed spectroscopic studies have successfully characterized these intermediates, revealing a facile dimerization of the picoline and an adduct formed from the 1,2-addition of LDA to benzonitrile. acs.org The identification of these species was crucial to understanding the complex reaction coordinate and how these adducts re-enter the pathway to the final product. acs.org

In the synthesis of N-alkenyl-2-pyridones, mechanistic proposals involve the formation of a pyridinium ylide as a key reactive intermediate. acs.org This ylide is thought to be generated by the deprotonation of the corresponding pyridinium salt, which then reacts with an aldehyde. acs.org One proposed pathway involves the intramolecular SNAr of an alcohol onto the activated pyridinium ring, proceeding through a bicyclic pyridinium intermediate. acs.org

Computational studies, particularly using Density Functional Theory (DFT), have provided profound insights into the energetics and structures of transition states that are otherwise inaccessible through direct experimental observation. For nucleophilic aromatic substitution (SNAr) reactions on related di-halogenated heterocycles like 2-chloro-3-fluoro-pyridine, calculations have been performed to determine the Gibbs free energies of activation (ΔG‡). rsc.org These studies found that in a polar aprotic solvent like DMSO, the SNAr reaction proceeds through a concerted pathway via a single transition state. rsc.org However, in the gas phase, the mechanism shifts to a stepwise process involving a stable sigma-complex intermediate. rsc.org The activation energies for halogen transfer to polyhalogenated pyridines are noted to be significantly lower than for unsubstituted pyridines due to the stabilizing effect of the electron-withdrawing halogens on the radical intermediates. smolecule.com

The following table details characterized intermediates and transition states in reactions involving this compound and its analogues.

| Reaction | Intermediate/Transition State | Method of Characterization | Key Findings | Ref |

| Chichibabin Cyclization | LDA-picoline and LDA-benzonitrile adducts | IR and NMR Spectroscopy | Solution structures of key intermediates identified, showing reversible side reactions. | acs.org |

| SNAr Reaction | SNAr Transition State | DFT Calculations (B3LYP/def2-SVPD) | Concerted pathway in DMSO; stepwise mechanism with a stable sigma-complex intermediate in gas phase. | rsc.org |

| N-Alkenyl-2-pyridone Synthesis | Pyridinium ylide, Bicyclic pyridinium intermediate | Mechanistic Proposal | Proposed intermediates to explain the formation of the observed products. | acs.org |

| 7-Azaindole Synthesis | 7-Azaindoline | Isolation and Characterization | 7-Azaindoline is an intermediate that can be oxidized to the final 7-azaindole product. | acs.org |

Advanced Spectroscopic Characterization and Computational Chemistry Studies of 2 Fluoro 3 Methylpyridine Systems

High-Resolution Spectroscopic Techniques for Structural Elucidation and Dynamic Analysis

High-resolution spectroscopic techniques are indispensable for determining the precise three-dimensional arrangement of atoms and understanding the dynamic processes within molecules. For fluorinated pyridines, a combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and X-ray diffraction provides a complete picture of their structure in different states of matter.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluorinated Pyridines

NMR spectroscopy is a powerful tool for probing the chemical environment of specific nuclei such as ¹H, ¹³C, and ¹⁹F. huji.ac.il The chemical shifts and spin-spin coupling constants are highly sensitive to the electronic structure surrounding the nucleus, providing direct insights into molecular connectivity and conformation. huji.ac.ilnih.gov

In the ¹H NMR spectrum of 2-Fluoro-3-methylpyridine, the aromatic protons and the methyl protons give rise to distinct signals. The position of these signals (chemical shift) is influenced by the electronic effects of the fluorine atom and the methyl group. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which generally deshields nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, the methyl group is weakly electron-donating, causing an upfield shift for adjacent protons.

The analysis of a closely related derivative, this compound-5-Boronic Acid, reveals characteristic chemical shifts and coupling patterns that can be extrapolated to the parent compound. ogu.edu.tr The spin-spin coupling between the fluorine nucleus and adjacent protons (J-coupling) provides definitive evidence for the relative positions of the substituents on the pyridine (B92270) ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the attached fluorine and methyl groups. The carbon atom directly bonded to the fluorine (C2) exhibits a large downfield shift and a strong one-bond carbon-fluorine coupling (¹JCF), which is a characteristic feature in fluorinated aromatic compounds. fluorine1.ru

¹⁹F NMR is particularly sensitive for analyzing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. huji.ac.ilalfa-chemistry.com The chemical shift of fluorine in this compound is indicative of its position on the aromatic ring. Aryl fluorides typically resonate within a specific range, and the precise chemical shift is modulated by the electronic nature of other substituents on the ring. alfa-chemistry.comucsb.edu In fluoropyridines, fluorine in the α-position (adjacent to nitrogen) is the most deshielded. fluorine1.ru

A study on this compound-5-Boronic Acid, conducted in a DMSO solution, provides valuable spectral data that serves as a reference for the parent compound's system. ogu.edu.tr

Table 1: Experimental and Calculated NMR Chemical Shifts (δ, ppm) for this compound-5-Boronic Acid ogu.edu.tr

| Atom | Experimental ¹H | Calculated ¹H | Experimental ¹³C | Calculated ¹³C |

| C2 | - | - | 161.9 | 167.3 |

| C4 | 8.08 | 7.97 | 143.1 | 145.4 |

| C6 | 8.44 | 8.52 | 147.8 | 150.3 |

| CH₃ | 2.23 | 2.16 | 14.1 | 13.0 |

Calculations performed using the GIAO method with DFT (B3LYP/6-311++G(d,p)). ogu.edu.tr

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

For this compound systems, characteristic bands are expected for the C-H stretching of the aromatic ring and the methyl group, C-F stretching, and pyridine ring vibrations. researchgate.net The C–H stretching vibrations of aromatic groups are typically observed in the 3000–3100 cm⁻¹ range. nih.gov The C-F stretching frequency in fluoropyridines is similar to that in fluorobenzene, indicating the influence of the ring's π bonding system. researchgate.net

Theoretical calculations using Density Functional Theory (DFT) are crucial for the detailed assignment of complex vibrational spectra. ogu.edu.trnih.gov By calculating the theoretical vibrational frequencies, a direct comparison can be made with the experimental FT-IR and Raman spectra, allowing for a confident assignment of each observed band to a specific molecular motion. ogu.edu.tr

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound-5-Boronic Acid ogu.edu.tr

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP) |

| Pyridine Ring C-H stretch | 3074 | 3075 | 3083 |

| CH₃ symmetric stretch | 2933 | 2935 | 2940 |

| Pyridine Ring stretch | 1607 | 1609 | 1611 |

| Pyridine Ring stretch | 1461 | 1460 | 1460 |

| C-F stretch | 1251 | 1251 | 1247 |

X-ray Diffraction (XRD) for Solid-State Structural Determination of Derivatives

While NMR and vibrational spectroscopy provide structural information in solution or bulk, single-crystal X-ray diffraction (XRD) offers an unambiguous determination of the molecular structure in the solid state. nih.govresearchgate.net This technique maps the electron density within a crystal to determine the precise positions of atoms, bond lengths, and bond angles.

For the derivative this compound-5-Boronic Acid (2F3MP5BA), single-crystal XRD analysis has been performed. ogu.edu.tr The study revealed that the compound crystallizes in the monoclinic system with the space group P21/c. ogu.edu.tr The analysis confirmed the planar structure of the pyridine ring and provided exact measurements of the bond lengths and angles, which are in good agreement with values obtained from quantum chemical calculations. ogu.edu.tr Such studies on derivatives are critical for understanding how the this compound core interacts with other functional groups and packs in a crystalline lattice. mdpi.com

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an integral part of characterizing molecular systems. nih.govtandfonline.com These theoretical calculations provide deep insights into molecular geometry, electronic properties, and spectroscopic parameters, often corroborating and helping to interpret experimental findings. researchgate.netdntb.gov.ua

For the this compound system, DFT calculations using the B3LYP functional and basis sets like 6-311++G(d,p) have been successfully employed to:

Optimize Molecular Geometry: Predicting bond lengths and angles that closely match experimental data from XRD. ogu.edu.tr

Calculate Vibrational Frequencies: Aiding the assignment of complex FT-IR and Raman spectra. The calculated frequencies are often scaled to better match experimental values. ogu.edu.tr

Predict NMR Chemical Shifts: Using methods like the Gauge-Invariant Atomic Orbital (GIAO), theoretical chemical shifts for ¹H and ¹³C can be calculated, which helps in the assignment of NMR spectra. ogu.edu.tr

Analyze Electronic Properties: Computational models can determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity and electronic transitions. nih.gov

The strong correlation between the experimental data and the results from quantum mechanical modeling for derivatives like this compound-5-Boronic Acid demonstrates the predictive power of modern computational methods in the study of fluorinated pyridine systems. ogu.edu.tr

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of organic molecules. In the case of this compound, DFT calculations have been instrumental in understanding the influence of the fluorine and methyl substituents on the pyridine ring.

The strong electron-withdrawing nature of the fluorine atom at the 2-position significantly modulates the electron density distribution across the pyridine ring. This effect increases the electrophilicity of the carbon atoms, making the compound more susceptible to nucleophilic attack. DFT-based calculations, such as the analysis of Fukui functions, can pinpoint the most probable sites for electrophilic and nucleophilic attack. For instance, in related fluorinated pyridine systems, the calculation of Fukui indices has been used to identify the electrophilicity of various carbon positions. researchgate.net Studies on similar compounds have shown that the presence of a fluorine atom can direct electrophiles to specific positions on the ring. For example, nitration studies on this compound have shown a high yield of the C-5 nitro product, a result that can be rationalized through computational analysis of the molecule's electronic properties.

The electronic effects of substituents also play a crucial role in the stability and reactivity of derivatives. For instance, the introduction of a trifluoromethyl group, as in 2-fluoro-3-(trifluoromethyl)pyridine, can further alter the electron density and enhance the compound's stability under harsh reaction conditions. Conversely, the presence of a methoxy (B1213986) group in 5-fluoro-2-methoxy-3-methylpyridine (B1436659) can improve solubility and influence its biological activity.

Theoretical investigations into reaction mechanisms involving this compound have also been aided by DFT. For example, the simulation of transition states in reactions like the Chichibabin cyclization to form 2-phenyl-7-azaindole from 2-fluoro-3-picoline (this compound) provides valuable insights into the reaction pathways. acs.org Furthermore, DFT calculations are employed to study the thermodynamic and kinetic aspects of various reactions, helping to predict the feasibility and outcome of synthetic routes.

Conformational Analysis and Energy Minimization Studies of this compound and its Complexes

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical, chemical, and biological properties. While specific conformational analysis studies focused solely on this compound are not extensively documented in the reviewed literature, the principles and methodologies can be inferred from studies on related compounds.

Computational methods, particularly energy minimization calculations using DFT and other molecular mechanics force fields, are employed to determine the most stable conformations (isomers) of a molecule. dergipark.org.tr For derivatives such as this compound-5-boronic acid, computational studies have been performed to identify possible stable conformers by analyzing the potential energy surface. researchgate.netogu.edu.tr These studies involve rotating specific functional groups and calculating the corresponding energy to identify the global and local energy minima.

The study of fluorinated piperidines, for example, has revealed that the conformational preferences are influenced by a combination of factors including charge-dipole interactions, hyperconjugation, and solvation effects. researchgate.net Similar principles would apply to the conformational analysis of this compound and its complexes. The interaction of this compound with other molecules to form complexes would involve intermolecular forces such as hydrogen bonding and van der Waals interactions, which can be modeled computationally to predict the geometry and stability of the complex.

For instance, in complexes with metal ions or other organic molecules, the conformation of this compound would adapt to optimize these interactions. Energy minimization studies of such complexes would provide insights into the binding modes and affinities, which is particularly relevant in the context of drug design and catalysis.

Prediction and Interpretation of Spectroscopic Parameters

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for the characterization of this compound. Computational chemistry plays a vital role in both predicting and interpreting these spectra.

The following table presents a summary of some reported spectroscopic data for this compound:

| Spectroscopic Data | Value/Description | Reference |

| ¹³C NMR | Spectral data available | chemicalbook.com |

| ¹H NMR | Confirms electronic effects of fluorine | |

| Spin-Spin Coupling | Signs of J(H,H) and J(H,F) determined | cdnsciencepub.com |

| IR Spectra | FTIR and ATR-IR spectra available | nih.gov |

| Mass Spectrometry | GC-MS data available | nih.gov |

| UV-VIS Spectra | UV-VIS spectral data available | nih.gov |

Molecular Dynamics Simulations and Theoretical Reaction Pathway Elucidation

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions over time. mdpi.com While specific MD simulation studies on this compound are not extensively detailed in the provided search results, the methodology is broadly applicable to understand its behavior in different environments, such as in solution or in complex with biomolecules.

MD simulations can provide insights into the conformational flexibility of this compound, the dynamics of its interactions with solvent molecules, and the formation and stability of intermolecular complexes. mdpi.com For example, in a biological context, MD simulations could be used to study the binding of a this compound-containing ligand to a protein target, revealing key interactions and the energetic contributions to binding. mdpi.com The quality of MD simulations relies heavily on the accuracy of the force field used to describe the interatomic interactions. rug.nl For fluorinated compounds, specialized force field parameters are often required to accurately model the unique properties of the fluorine atom, such as its high electronegativity and its ability to participate in specific interactions like weak hydrogen bonds. nih.gov

Theoretical elucidation of reaction pathways goes beyond static DFT calculations of reactants, products, and transition states. It can involve mapping the entire potential energy surface of a reaction and using computational techniques to trace the minimum energy path from reactants to products. This provides a detailed, step-by-step understanding of the reaction mechanism, including the identification of any intermediates and the nature of the transition states. For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, theoretical pathway elucidation can help in understanding the regioselectivity and stereoselectivity of the reaction and in optimizing reaction conditions. sci-hub.se For example, understanding the mechanism of the lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline to form a 7-azaindole (B17877) has been aided by a combination of spectroscopic and computational studies. acs.org

Applications and Advanced Research Areas of 2 Fluoro 3 Methylpyridine

Contributions to Medicinal Chemistry and Rational Drug Design

In the pharmaceutical sector, 2-Fluoro-3-methylpyridine is recognized as a key precursor for the development of innovative therapeutic agents. Its structure is integral to the design of novel drugs, offering a scaffold that can be chemically modified to achieve desired pharmacological profiles.

This compound is an essential building block in the complex process of organic synthesis, enabling the development of new pharmacophores—the essential molecular features responsible for a drug's biological activity. chemimpex.com The strategic placement of the fluorine atom on the pyridine (B92270) ring allows for improved selectivity and efficiency in chemical reactions compared to similar non-fluorinated derivatives. chemimpex.com This makes the compound highly attractive to researchers aiming to optimize synthetic pathways for creating complex, three-dimensional molecules that can interact with specific biological targets. Its ability to serve as a foundational structure is invaluable for crafting innovative solutions in medicinal chemistry. chemimpex.com

The this compound scaffold is instrumental in the synthesis of a wide array of potential drug candidates. Research has particularly focused on its application in developing pharmaceuticals for specific diseases. chemimpex.compipzine-chem.com

Neuroactive Agents: The compound is widely utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com The physicochemical properties imparted by the fluorine atom can be critical for molecules designed to cross the blood-brain barrier and interact with central nervous system targets.

Antiviral and Antibacterial Candidates: The pyridine nucleus is a "privileged nucleus" among heterocyclic compounds, known for its presence in molecules with a wide range of therapeutic properties, including antimicrobial and antiviral activities. pipzine-chem.comnih.gov this compound serves as a key synthetic intermediate for deriving compounds with specific biological activities, including potential antibacterial and antiviral drugs. pipzine-chem.com The incorporation of fluorine can enhance the potency and spectrum of activity of these agents. For instance, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and shown to exhibit significant antibacterial activity against gram-positive bacteria, including drug-resistant strains. nih.gov

Table 1: Therapeutic Areas Investigating Fluoropyridine-Based Compounds

| Therapeutic Area | Role of Fluoropyridine Scaffold | Research Findings |

|---|---|---|

| Neurological Disorders | Serves as a key intermediate for drugs targeting the central nervous system. chemimpex.com | Fluorine substitution can modulate properties like lipophilicity, aiding in blood-brain barrier penetration. bohrium.com |

| Bacterial Infections | Forms the core of novel antibacterial agents. pipzine-chem.com | Derivatives have shown potent activity against drug-sensitive and drug-resistant Gram-positive bacteria. nih.gov |

| Viral Infections | Used as a building block for potential antiviral therapies. pipzine-chem.com | Fluorinated nucleosides, a related class, exhibit significant antiviral activity by altering molecular properties. mdpi.com |

The substitution of hydrogen with fluorine is a widely used strategy in modern drug design to enhance a molecule's therapeutic potential. nih.gov The unique properties of the fluorine atom can profoundly influence a drug's pharmacokinetic and pharmacodynamic profile. pharmacyjournal.org

Metabolic Stability: A primary challenge in drug discovery is low metabolic stability, where drug molecules are quickly broken down by enzymes like cytochrome P450. bohrium.com The carbon-fluorine (C-F) bond is exceptionally strong, and introducing a fluorine atom at a metabolically vulnerable position can block oxidation, thereby increasing the drug's half-life and systemic exposure. bohrium.compharmacyjournal.org

Bioavailability and Efficacy: Fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's solubility, membrane permeation, and binding affinity to its target protein. bohrium.com By modifying these physicochemical properties, fluorine substitution can lead to improved oral bioavailability and enhanced biological activity. pharmacyjournal.org For example, the inclusion of fluorine in the antiviral agent Sofosbuvir improved its stability against enzymatic degradation and enhanced its oral bioavailability. pharmacyjournal.org

Table 2: Effects of Fluorine Substitution in Drug Design

| Property | Impact of Fluorine | Mechanism |

|---|---|---|

| Metabolic Stability | Increased | The strong C-F bond blocks metabolic "soft spots" vulnerable to enzymatic oxidation. pharmacyjournal.org |

| Binding Affinity | Enhanced | Fluorine can alter molecular conformation and engage in unique interactions with protein targets. bohrium.com |

| Bioavailability | Improved | Modulates lipophilicity and pKa, which can improve membrane permeation and absorption. nih.govpharmacyjournal.org |

| Pharmacokinetics | Optimized | Increased half-life and systemic exposure due to reduced metabolic clearance. pharmacyjournal.org |

Advancements in Agrochemical Development and Sustainable Crop Protection

Similar to its role in pharmaceuticals, this compound is a crucial intermediate in the agrochemical industry. chemimpex.com It is used to create next-generation crop protection agents that are more effective and environmentally compatible. pipzine-chem.comagropages.com

This compound is employed in the formulation and synthesis of a variety of efficient pesticides, including insecticides and fungicides. chemimpex.compipzine-chem.com Fluorinated pyridine derivatives are characteristic of the fourth generation of agrochemical products, which are noted for their high efficacy and low toxicity. agropages.com The introduction of fluorine into the molecular structure of a pesticide can significantly enhance its potency and stability. nbinno.com For example, trifluoromethylpyridines (TFMPs), a closely related class of compounds, are key components in over 20 commercial agrochemicals, including the herbicide Fluazifop-butyl. nih.gov The synthesis of these advanced agrochemicals relies on versatile building blocks like fluorinated methylpyridines to construct complex and highly active molecules. nih.gov

Table 3: Examples of Agrochemicals Derived from Fluorinated Pyridine Intermediates

| Agrochemical | Type | Key Intermediate Class | Contribution of Fluorinated Pyridine |

|---|---|---|---|

| Fluazifop-butyl | Herbicide | Trifluoromethylpyridine nih.gov | Provides the core structure responsible for potent herbicidal activity. |

| Imidacloprid | Insecticide | Chlorinated Methylpyridine agropages.com | While not directly fluorinated, its synthesis path from 3-methylpyridine highlights the versatility of this precursor family. agropages.com |

| Fluazinam | Fungicide | Trifluoromethylpyridine agropages.com | The fluorinated pyridine moiety is critical for its fungicidal efficacy. |

| Chlorantraniliprole | Insecticide | Phenylpyridine | Amide-based insecticide whose derivatives often incorporate halogenated pyridines for enhanced activity. nih.gov |

Research into Reduced Environmental Impact of Fluorinated Agrochemicals

The introduction of fluorine into agrochemical molecules can significantly enhance their efficacy; however, it can also lead to increased environmental persistence. nih.govresearchgate.net Consequently, a significant area of research is dedicated to understanding and mitigating the environmental impact of fluorinated pesticides, including those synthesized using this compound as a precursor. The fourth generation of pesticides includes those containing a pyridine moiety, which are noted for their high efficiency and lower toxicity. agropages.com

Table 1: Research Focus on Environmental Impact of Fluorinated Agrochemicals

| Research Area | Objectives | Key Considerations |

| Environmental Fate and Distribution | To understand the persistence, transport, and bioaccumulation of fluorinated pesticides in soil and water. nih.govresearchgate.net | - Degradation pathways and metabolite formation. whiterose.ac.uk- Potential for long-range transport.- Impact of environmental conditions on persistence. |

| Ecotoxicology | To assess the toxicity of fluorinated pesticides and their degradation products on non-target organisms. nih.gov | - Effects on aquatic life.- Impact on soil microorganisms.- Potential for endocrine disruption. |

| Biodegradation | To identify and engineer microorganisms and enzymes capable of degrading fluorinated pesticides. | - Isolation of novel microbial strains.- Characterization of metabolic pathways.- Enhancement of degradation efficiency. |

| Sustainable Design | To design new pesticide molecules with inherent biodegradability. | - Incorporating functional groups susceptible to environmental degradation.- Balancing efficacy with reduced environmental persistence. |

Innovations in Materials Science and Polymer Chemistry

The distinct properties of this compound make it a valuable component in the synthesis of specialty polymers and functional materials. The incorporation of fluorinated pyridine moieties can impart desirable characteristics such as thermal stability, chemical resistance, and specific optical or electronic properties. pageplace.de

Synthesis of Specialty Polymers and Resins with Tuned Properties

Research in polymer chemistry has explored the inclusion of pyridine-containing units into polymer backbones to modify their physical and chemical properties. For instance, studies on polyamides containing pyridine units have investigated their thermal stability. nih.gov The synthesis of high-performance polymers like polyimides has also involved the use of fluorinated pyridine-based monomers to enhance solubility and processability while maintaining excellent thermal and mechanical properties. researchgate.netncl.res.in

The introduction of the fluoro-methyl-pyridine moiety can influence polymer chain packing and intermolecular interactions, leading to materials with tailored glass transition temperatures, solubility, and mechanical strength. ncl.res.in While specific examples detailing the polymerization of this compound itself into specialty resins are proprietary or in early stages of research, the principles are based on the broader field of fluorinated and pyridine-containing polymers.

Incorporation into Functional Materials for Advanced Applications

Functional materials are designed to possess specific properties that enable their use in advanced technologies. Fluorinated polymers are utilized in a wide array of applications, including high-performance coatings, membranes, and electronic components, due to their unique surface properties and stability. pageplace.demdpi.com The incorporation of structures like this compound can contribute to the development of materials with low surface energy, hydrophobicity, and specific dielectric properties.

For example, fluorinated polymers are key materials for advanced coatings due to their durability and resistance to environmental factors. rsc.orgresearchgate.netrsc.org Research in this area focuses on creating surfaces with controlled wettability and resistance to biofouling. While direct application of this compound in commercially available functional materials is not widely documented, its potential lies in its ability to be chemically modified and integrated into larger, functional polymer systems for specialized applications.

Methodological Developments in Analytical Chemistry

Accurate and sensitive analytical methods are crucial for monitoring chemical compounds in various matrices. This compound plays a role in this field, both as a substance to be analyzed and as a tool for improving analytical techniques.

Utilization as Reference Standards in Quantitative and Qualitative Analytical Methods

In analytical chemistry, reference standards are materials of known purity and concentration used to calibrate analytical instruments and validate analytical methods. This compound is commercially available in high purity and is used as a reference standard in various analytical techniques. Its well-defined chemical and physical properties allow for its use in the identification and quantification of related fluorinated pyridine compounds in environmental and industrial samples. While specific EPA methods listing this compound as a standard are not readily found, its utility as a reference material is established in the chemical supply sector for research and quality control purposes.

Applications in Chromatographic Separations and Mass Spectrometry

Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are powerful techniques for the separation and identification of chemical compounds. researchgate.netshimadzu.com These methods are widely used for the analysis of pyridine derivatives in complex mixtures.

In mass spectrometry, this compound exhibits a characteristic fragmentation pattern that allows for its specific detection. The primary peaks in its mass spectrum can be used for its identification and quantification.

Table 2: Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Interpretation |

| 111 | Molecular ion (M+) peak nih.gov |

| 110 | Loss of a hydrogen atom from the molecular ion nih.gov |

| 91 | Fragmentation of the pyridine ring nih.gov |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

While detailed, publicly available standard operating procedures for the routine analysis of this compound in environmental matrices are limited, the general principles of GC-MS and HPLC analysis for pyridine compounds are well-established and applicable. shimadzu.commdpi.comshimadzu.com The development of specific methods would involve optimizing chromatographic conditions to achieve good separation from other components in the sample matrix and selecting appropriate mass transitions for sensitive and selective detection in MS.

Research Trajectories of Related Fluorinated Pyridine Derivatives and Analogues

The strategic incorporation of fluorine atoms into pyridine rings has led to the development of a diverse range of derivatives with significant applications in medicinal chemistry, agrochemicals, and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability and altered electronic characteristics, have made these compounds valuable scaffolds in modern organic synthesis. This section explores the research trajectories of several key fluorinated pyridine derivatives related to this compound.

This compound-5-boronic acid in Cross-Coupling Catalysis

This compound-5-boronic acid is a versatile building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds. This reaction is extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. The presence of the fluorine atom and the boronic acid group on the pyridine ring allows for the strategic and efficient coupling with various aryl and heteroaryl halides.

Recent research has focused on optimizing the reaction conditions for the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with a range of hetero(aryl) boronic acids and their pinacol esters. Studies have demonstrated that catalysts like Pd(dppf)Cl2 can effectively facilitate this transformation, yielding 2-arylpyridines in moderate to good yields. nih.govresearchgate.netclaremont.edu The reactions are often tolerant of both water and oxygen, which is advantageous for practical applications. nih.govresearchgate.netclaremont.edu

The efficiency of the coupling can be influenced by several factors, including the choice of catalyst, base, and solvent, as well as the specific nature of the coupling partners. For instance, the use of highly fluorinated arylboronic esters in Suzuki-Miyaura reactions has been investigated, with studies delving into the catalytic cycles and the role of intermediates in the transmetallation step. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl2 | 2-Arylpyridines | 5-89% | nih.govresearchgate.netclaremont.edu |

| Phenylalanine precursors | Highly fluorinated aryl boronic acid/esters | PdII complexes | Fluorinated 4-aryl phenylalanine amino acid derivatives | Not specified | nih.gov |

Functionalized 2-Fluoro-3-(trifluoromethyl)pyridine Systems

The introduction of a trifluoromethyl (CF3) group, in addition to a fluorine atom, onto the pyridine scaffold creates a class of compounds with significantly altered electronic properties and increased lipophilicity. These characteristics are highly desirable in the design of bioactive molecules. rsc.org 2-Fluoro-3-(trifluoromethyl)pyridine systems are key intermediates in the synthesis of a variety of agrochemicals and pharmaceuticals. nbinno.com

The synthesis of these systems often involves multi-step processes, including halogen exchange reactions to introduce the fluorine atom. nbinno.com The trifluoromethyl group can be introduced through various methods, such as the reaction of a corresponding carboxylic acid with sulfur tetrafluoride or by employing trifluoromethyl-containing building blocks in cyclocondensation reactions. nih.gov

Research in this area is focused on developing more efficient and scalable synthetic routes to these valuable intermediates. Furthermore, their application as scaffolds for novel drug candidates and agrochemicals is an active area of investigation, with a focus on creating derivatives with enhanced biological activity and improved pharmacokinetic profiles. nbinno.com

Halogenated Derivatives: 2-Fluoro-3-iodopyridine and 2-Fluoro-3-bromo-6-methylpyridine

Further halogenation of the 2-fluoropyridine (B1216828) core provides versatile handles for subsequent chemical modifications, primarily through cross-coupling reactions.

2-Fluoro-3-iodopyridine is a valuable synthetic intermediate. The iodine atom can be readily displaced or participate in various coupling reactions, such as Sonogashira, Heck, and Suzuki couplings, allowing for the introduction of a wide range of functional groups at the 3-position of the pyridine ring. The synthesis of unique, heavily halogenated pyridines like 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been achieved through halogen dance reactions, highlighting the intricate chemistry involved in creating these building blocks. acs.org

2-Fluoro-3-bromo-6-methylpyridine is another important building block in medicinal and agrochemical research. chemimpex.com The bromine atom serves as a versatile functional group for introducing molecular diversity through cross-coupling reactions. Its synthesis can be achieved through multi-step sequences, often starting from aminopyridine precursors. google.com The presence of the methyl group at the 6-position can also influence the reactivity and biological activity of the resulting compounds. This derivative is utilized in the synthesis of potential anti-inflammatory and anti-cancer drugs, as well as in the development of new pesticides and herbicides. chemimpex.com

| Compound | Key Feature | Synthetic Utility |

| 2-Fluoro-3-iodopyridine | Reactive iodine atom | Precursor for cross-coupling reactions (Sonogashira, Heck, Suzuki) |

| 2-Fluoro-3-bromo-6-methylpyridine | Versatile bromine atom | Building block for pharmaceuticals and agrochemicals via cross-coupling |

Cyano-Substituted Pyridines: 2-Fluoropyridine-3-carbonitrile in Heterocycle Synthesis

2-Fluoropyridine-3-carbonitrile, also known as 2-fluoronicotinonitrile, is a key precursor in the synthesis of various bicyclic heterocyclic compounds. ossila.com The cyano group can undergo a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution.

This compound serves as a starting material for the synthesis of active pharmaceutical ingredients (APIs), such as niflumic acid. ossila.com A notable application is in the synthesis of pyrazopyridine, a bicyclic heterocycle, which is achieved through a nucleophilic aromatic substitution with hydrazine followed by a pyrazole cyclization reaction. ossila.com Furthermore, 2-fluoropyridine-3-carbonitrile can be functionalized via Minisci reactions for alkylation at the meta- and para-positions. ossila.com

Trifluoromethylpyridine Scaffolds in Advanced Organic Synthesis

Trifluoromethylpyridine (TFMP) derivatives are a cornerstone in the development of modern agrochemicals and pharmaceuticals due to the unique properties imparted by the trifluoromethyl group. nih.govjst.go.jp The introduction of a CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. rsc.org

The synthesis of TFMP derivatives can be broadly categorized into two main approaches:

Direct Trifluoromethylation: This involves the introduction of a trifluoromethyl group onto a pre-existing pyridine ring. A common method is the chlorine/fluorine exchange of a trichloromethylpyridine precursor. nih.govjst.go.jp

Building Block Approach: This strategy utilizes smaller, readily available trifluoromethyl-containing molecules in cyclocondensation reactions to construct the pyridine ring. nih.gov

A significant number of commercialized pesticides, including herbicides, fungicides, and insecticides, contain the trifluoromethylpyridine moiety. nih.govresearchgate.net For example, Fluazifop-butyl was one of the first TFMP-containing herbicides introduced to the market. nih.gov In the pharmaceutical sector, several TFMP-containing drugs have been approved for use, and many more are in clinical trials. nih.govjst.go.jp The biological activity of these compounds is attributed to the synergistic effects of the pyridine ring and the unique physicochemical properties of the trifluoromethyl group. nih.govjst.go.jp

Future Perspectives and Emerging Research Directions for 2 Fluoro 3 Methylpyridine

Development of Novel and Efficient Synthetic Methodologies for Derivatives

The synthesis of 2-fluoro-3-methylpyridine and its derivatives is an area of active research, with a focus on improving efficiency, yield, and accessibility. Traditional methods for producing fluorinated pyridines have sometimes been hampered by harsh reaction conditions or the use of expensive and hazardous reagents. google.com Consequently, chemists are exploring innovative strategies to overcome these limitations.

Current research is geared towards the development of novel catalytic systems and reaction pathways. For instance, new strategies for the synthesis of poly-substituted 3-fluoropyridines are being developed that utilize domino processes under noble metal-free conditions. researchgate.net Photoredox catalysis is another promising avenue, enabling the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers to construct the fluoropyridine core. researchgate.net Rhodium(III)-catalyzed C-H functionalization represents a further sophisticated approach for creating multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. researchgate.net These methods not only offer higher yields and selectivity but also open up pathways to previously inaccessible derivatives.

Moreover, improvements on established methods, such as the Balz-Schiemann reaction, are being investigated to make the fluorination process more amenable to industrial-scale production. google.com The development of continuous flow processes is also a key objective, aiming to enhance safety and efficiency in the synthesis of fluoropyridine compounds.

Table 1: Emerging Synthetic Strategies for Fluoropyridine Derivatives

| Synthetic Strategy | Key Features | Potential Advantages |

| Noble Metal-Free Domino Processes | Cascade reactions without expensive catalysts. | Cost-effective, reduced metal contamination. researchgate.net |

| Photoredox Catalysis | Uses light to drive chemical reactions. | Mild reaction conditions, high functional group tolerance. researchgate.net |

| Rh(III)-Catalyzed C-H Functionalization | Directly functionalizes carbon-hydrogen bonds. | Atom-economical, allows for complex molecule synthesis. researchgate.net |

| Improved Balz-Schiemann Reaction | Modifications to a classic fluorination method. | Better yields and applicability for industrial production. google.com |

Integration of Advanced Spectroscopic and Computational Approaches for Mechanistic Understanding

A deeper understanding of the reaction mechanisms and molecular properties of this compound is crucial for optimizing its use and designing new applications. The integration of advanced analytical techniques with computational chemistry is proving to be a powerful tool in this endeavor.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) are routinely used to characterize novel derivatives and intermediates. nih.gov For instance, 19F NMR spectroscopy is particularly valuable for monitoring the progress of fluorination reactions and elucidating the structure of fluorine-containing products. acs.org

In parallel, computational approaches, especially Density Functional Theory (DFT), are being employed to model molecular structures, predict reactivity, and investigate reaction pathways. researchgate.netnih.gov These computational studies can provide insights into electronic properties, solvent effects, and the energies of transition states, which are often difficult to determine experimentally. researchgate.netnih.gov The synergy between spectroscopic data and computational modeling allows researchers to build a comprehensive picture of the chemical processes involved, facilitating the rational design of more efficient synthetic routes and novel molecules with tailored properties. nih.govacs.org

Expanding Applications in Targeted Drug Delivery and Precision Agriculture

The derivatives of this compound are pivotal intermediates in the creation of biologically active compounds. chemimpex.com Future research is increasingly focused on leveraging its unique structure for highly specific applications in medicine and agriculture.

In the pharmaceutical sector, the incorporation of the fluoropyridine moiety is a recognized strategy for enhancing the metabolic stability and pharmacokinetic profiles of drug candidates. nbinno.commdpi.com This makes this compound an attractive starting point for developing targeted therapies. chemimpex.com Research is directed towards synthesizing novel compounds for treating specific diseases, including neurological disorders, and for use as antibacterial or antiviral agents. chemimpex.compipzine-chem.com The ability to fine-tune the properties of the final molecule by modifying the fluoropyridine scaffold is a key advantage in modern drug discovery. chemimpex.com

In agriculture, there is a growing demand for more effective and environmentally benign crop protection agents. pipzine-chem.com this compound serves as a key building block for a new generation of pesticides, including herbicides, insecticides, and fungicides. pipzine-chem.comnbinno.com The fluorine substitution can enhance the potency and selectivity of these agrochemicals, leading to lower application rates and reduced environmental impact. pipzine-chem.comnbinno.com The development of "precision agriculture" solutions, where pesticides target specific pests while minimizing harm to beneficial organisms and the ecosystem, is a major goal. Research into derivatives of this compound is expected to yield novel products that contribute to sustainable and efficient agricultural practices. pipzine-chem.comchemimpex.com

Table 2: Applications of this compound Derivatives

| Field | Application | Key Benefits of Fluorine Moiety |